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molecular formula C14H14FNO B3015182 3'-Ethoxy-3-fluorobiphenyl-4-amine CAS No. 1035689-60-1

3'-Ethoxy-3-fluorobiphenyl-4-amine

Cat. No. B3015182
M. Wt: 231.27
InChI Key: ULFLHZVDFOHESL-UHFFFAOYSA-N
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Patent
US08686048B2

Procedure details

The title compound (1.34 g) was prepared from 2-fluoro-4-bromo aniline (2.5 g, 13.1 mmol) and 3-ethoxyphenylboronic acid (2.8 g, 17.0 T mmol) as a pale-yellow liquid. 1H-NMR (δ ppm, DMSO-d6, 400 MHz): 7.38-7.20 (m, 3H), 7.10 (d, J 7.9, 1H), 7.07-7.05 (m, 1H), 6.83-6.76 (m, 2H), 5.24 (s, 2H), 4.06 (q, J 7, 2H), 1.32 (t, J 7, 3H).
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
2.8 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:8]=[C:7](Br)[CH:6]=[CH:5][C:3]=1[NH2:4].[CH2:10]([O:12][C:13]1[CH:14]=[C:15](B(O)O)[CH:16]=[CH:17][CH:18]=1)[CH3:11]>>[CH2:10]([O:12][C:13]1[CH:18]=[C:17]([C:7]2[CH:6]=[CH:5][C:3]([NH2:4])=[C:2]([F:1])[CH:8]=2)[CH:16]=[CH:15][CH:14]=1)[CH3:11]

Inputs

Step One
Name
Quantity
2.5 g
Type
reactant
Smiles
FC1=C(N)C=CC(=C1)Br
Name
Quantity
2.8 g
Type
reactant
Smiles
C(C)OC=1C=C(C=CC1)B(O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)OC=1C=C(C=CC1)C1=CC(=C(C=C1)N)F
Measurements
Type Value Analysis
AMOUNT: MASS 1.34 g
YIELD: CALCULATEDPERCENTYIELD 44.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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